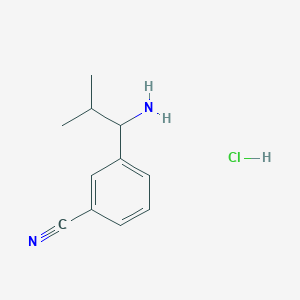![molecular formula C8H12O6 B11732456 [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate](/img/structure/B11732456.png)
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate is an organic compound with a complex structure that includes an acetyloxy group and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate typically involves the esterification of a precursor compound. One common method is the reaction of a dioxolane derivative with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of [(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The dioxolane ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-oxo-1,3-dioxolan-4-yl)methyl methacrylate: Similar structure but with a methacrylate group instead of an acetyloxy group.
tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a dioxane ring and a tert-butyl ester group.
Uniqueness
[(2S)-4-(acetyloxy)-1,3-dioxolan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H12O6 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
[(2S)-4-acetyloxy-1,3-dioxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C8H12O6/c1-5(9)11-3-7-12-4-8(14-7)13-6(2)10/h7-8H,3-4H2,1-2H3/t7-,8?/m0/s1 |
InChI-Schlüssel |
IEACXDOKNCCUGM-JAMMHHFISA-N |
Isomerische SMILES |
CC(=O)OC[C@H]1OCC(O1)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1OCC(O1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11732378.png)

![(3R)-3-amino-3-[2,6-bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732386.png)
![2-{4-[(2-methylpropyl)amino]-1H-pyrazol-1-yl}ethan-1-ol](/img/structure/B11732392.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732397.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11732404.png)

![3-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11732422.png)

![N-[(2,3-difluorophenyl)methyl]-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11732424.png)
![6-(3-Phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11732432.png)

![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(4-ethoxyphenyl)methyl]amine](/img/structure/B11732435.png)
![3-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11732443.png)
